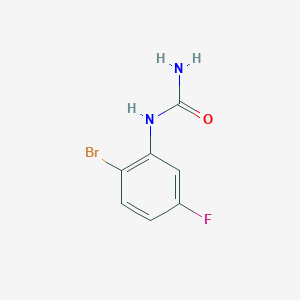![molecular formula C21H21BrO6 B13434511 [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate CAS No. 18933-67-0](/img/structure/B13434511.png)
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is a complex organic compound that features a benzoyloxy group, a bromomethyl group, and a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate typically involves multiple steps, including the introduction of the benzoyloxy, bromomethyl, and methoxy groups. One common method involves the bromination of a suitable precursor, followed by esterification and methoxylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
[3-Benzoyloxy-2-(chloromethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a chloromethyl group instead of a bromomethyl group.
[3-Benzoyloxy-2-(methyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a methyl group instead of a bromomethyl group.
[3-Benzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the bromomethyl functionality is advantageous.
Properties
CAS No. |
18933-67-0 |
|---|---|
Molecular Formula |
C21H21BrO6 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[3-benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C21H21BrO6/c1-25-18-12-16(27-20(23)14-8-4-2-5-9-14)19(17(13-22)26-18)28-21(24)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3 |
InChI Key |
VSTJWUMERKEGGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)



